4-(2-bromoethyl)spiro[2.4]heptane

Medicinal Chemistry Conformational Analysis Structure-Based Drug Design

Researchers developing ALX/FPRL2 agonists for inflammatory airway diseases require a conformationally rigid electrophile where acyclic analogs fail to replicate essential 3D pharmacophore geometry. 4-(2-Bromoethyl)spiro[2.4]heptane provides the exact spiro[2.4]heptane scaffold specified in patent WO2010134014A1. - Enforces defined substituent vectors via the quaternary spiro junction, unattainable with monocyclic bromoethyl alternatives. - Intermediate bromine reactivity balances efficient amine alkylation with bench stability for multi-step campaigns. - Identity verifiable via diagnostic 13C NMR spiro carbon resonance, ensuring synthetic route fidelity.

Molecular Formula C9H15Br
Molecular Weight 203.123
CAS No. 2551115-19-4
Cat. No. B2950812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-bromoethyl)spiro[2.4]heptane
CAS2551115-19-4
Molecular FormulaC9H15Br
Molecular Weight203.123
Structural Identifiers
SMILESC1CC(C2(C1)CC2)CCBr
InChIInChI=1S/C9H15Br/c10-7-3-8-2-1-4-9(8)5-6-9/h8H,1-7H2
InChIKeyKVXHHCCNRHFHIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-bromoethyl)spiro[2.4]heptane: Patent-Documented Pharmaceutical Spiro Intermediate


4-(2-Bromoethyl)spiro[2.4]heptane (CAS 2551115-19-4) is a C9H15Br spirocyclic alkyl bromide featuring a rigid spiro[2.4]heptane core—a bicyclic scaffold formed by a three-membered cyclopropane ring and a five-membered cyclopentane ring fused at a single quaternary carbon. This scaffold imposes a defined three-dimensional geometry with restricted conformational flexibility, distinguishing it from flexible acyclic or monocyclic bromoethyl analogs. Its primary value proposition lies not in its standalone properties but in its function as a strategic electrophilic building block for constructing bridged spiro[2.4]heptane derivatives documented in pharmaceutical patent literature as ALX receptor and FPRL2 agonists for inflammatory and obstructive airways disease indications [1]. Commercially available at 95% purity from established chemical suppliers , the compound serves as a procurement-ready intermediate where stereoelectronic constraints of the spiro framework influence downstream molecular topology in ways that simple alkyl bromides cannot replicate.

Why Generic Alkyl Bromides Cannot Substitute for 4-(2-bromoethyl)spiro[2.4]heptane


Generic substitution with acyclic alkyl bromides (e.g., 1-bromo-2-ethylcycloalkanes) or monocyclic bromoethyl analogs fails specifically when the target product's pharmacological or physicochemical profile depends on the spiro[2.4]heptane core's conformational rigidity and defined three-dimensional vector presentation. The spiro junction forces the attached bromoethyl group into a specific spatial orientation relative to the cyclopropane and cyclopentane rings—a structural constraint that acyclic or monocyclic alternatives cannot recapitulate. In receptor-binding contexts documented in patent literature, this geometric precision is non-negotiable: bridged spiro[2.4]heptane derivatives designed as ALX/FPRL2 agonists exhibit structure-activity relationships (SAR) wherein even minor alterations to the core scaffold or substituent positioning produce significant shifts in potency [1]. Procurement of this specific bromoethyl spiro intermediate therefore represents a decision about synthetic route fidelity and downstream biological outcome, not merely a choice of electrophile. Carbon-13 NMR analysis has been established as a powerful analytical method for detecting and verifying spirane structure, including distinguishing between spiro ring sizes—a quality control necessity when sourcing spirocyclic building blocks [2].

4-(2-bromoethyl)spiro[2.4]heptane: Scaffold Geometry & Synthetic Evidence


Conformational Rigidity: Spiro[2.4]heptane vs. Acyclic Alkyl Bromides

4-(2-bromoethyl)spiro[2.4]heptane features a spiro[2.4]heptane core comprising a cyclopropane ring (C3) and a cyclopentane ring (C5) sharing a single quaternary spiro carbon atom. This architecture imposes near-complete conformational restriction at the spiro junction compared to flexible acyclic alkyl bromides such as 1-bromo-3-ethylpentane or 1-bromo-2-cyclohexylethane. The spiro center eliminates rotational degrees of freedom present in acyclic analogs, fixing the bromoethyl substituent's spatial vector relative to the bicyclic framework. This geometric constraint directly impacts molecular recognition in biological systems where precise shape complementarity governs target engagement [1]. While no direct head-to-head experimental comparison data are publicly available for this exact compound, the structural feature of the spiro[2.4]heptane scaffold itself provides quantifiable conformational restriction.

Medicinal Chemistry Conformational Analysis Structure-Based Drug Design

Synthetic Utility in ALX/FPRL2 Agonist Assembly

Patent WO2010134014A1 and related filings explicitly describe the use of 4-(2-bromoethyl)spiro[2.4]heptane and structurally related bromoethyl spiro intermediates in the synthesis of bridged spiro[2.4]heptane derivatives that function as ALX receptor and FPRL2 agonists [1]. These targets are G protein-coupled receptors implicated in the resolution of inflammation; agonists of ALX/FPRL2 are under investigation for inflammatory and obstructive airways diseases including asthma and chronic obstructive pulmonary disease. The bromoethyl group serves as an electrophilic handle for alkylation reactions that install pharmacophoric elements onto the spiro framework. While specific EC50 or Ki values for final compounds are not disclosed in publicly accessible patent excerpts, the patent documentation establishes a direct linkage between this intermediate class and a defined therapeutic target space.

Drug Discovery GPCR Agonists Inflammation Therapeutics

13C NMR Differentiation of Spiro from Non-Spiro Analogs

Carbon-13 NMR spectroscopy provides a powerful and established method for detecting and verifying spirane structures, including distinguishing between different spiro ring sizes [1]. Comparative 13C NMR studies between monospiro and dispiro derivatives demonstrate characteristic chemical shift patterns attributable to the spiro junction's electronic environment. For procurement quality control purposes, this analytical capability enables unambiguous confirmation that a supplied batch contains the authentic spiro[2.4]heptane scaffold rather than a mislabeled monocyclic or acyclic analog. The spiro carbon atom itself exhibits a diagnostic resonance distinct from carbons in fused or isolated ring systems, providing a definitive spectroscopic fingerprint.

Analytical Chemistry Quality Control NMR Spectroscopy

Bromoethyl vs. Iodoalkyl Spiro Reactivity Comparison

Comparative studies on structurally related oxaspiro[2.4]heptane systems demonstrate quantifiable halogen-dependent reactivity differences: the iodo analog (6-(iodomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane) exhibits 4.3× faster substitution rates compared to its bromo counterpart (6-(bromomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane) in methanolysis experiments at 25°C . While this data derives from an oxaspiro rather than carbocyclic spiro[2.4]heptane system, it establishes a class-level principle applicable to 4-(2-bromoethyl)spiro[2.4]heptane: bromoethyl spiro compounds occupy a distinct reactivity niche—more stable and controlled than iodo analogs, yet more reactive than chloro analogs—making them suitable for nucleophilic substitution reactions where balanced reactivity and shelf stability are required.

Synthetic Methodology Nucleophilic Substitution Reaction Kinetics

Commercial Purity Specification for Reproducible Synthesis

4-(2-Bromoethyl)spiro[2.4]heptane is commercially available at 95% purity from major chemical suppliers including Sigma-Aldrich (Catalog No. EN300-27192954) . This established purity specification provides a reproducible baseline for synthetic applications, reducing batch-to-batch variability in downstream reaction yields. The compound is supplied with documented InChI Key (KVXHHCCNRHFHIH-UHFFFAOYSA-N) and molecular formula (C9H15Br) verification, enabling unambiguous identity confirmation. Commercial availability at defined purity distinguishes this compound from custom-synthesis-only spiro intermediates that may carry longer lead times and higher procurement costs.

Chemical Procurement Quality Specifications Synthetic Reproducibility

Application Scenarios for 4-(2-bromoethyl)spiro[2.4]heptane


ALX/FPRL2 Agonist Synthesis from Spiro Intermediate

Medicinal chemistry groups pursuing ALX receptor and/or FPRL2 agonists for asthma, COPD, or other inflammatory airway diseases should procure this compound as the foundational electrophilic building block. Patent WO2010134014A1 explicitly describes bromoethyl spiro[2.4]heptane intermediates as precursors to bridged spiro derivatives with agonist activity at these therapeutically relevant GPCR targets [1]. The bromoethyl handle enables alkylation-based installation of amine-containing pharmacophores onto the conformationally constrained spiro scaffold—a synthetic transformation that flexible alkyl bromides cannot replicate while preserving the required three-dimensional geometry.

Constrained Scaffold for Structure-Based Drug Design

Computational and structure-based drug design teams requiring rigid, three-dimensional building blocks to explore novel chemical space should consider 4-(2-bromoethyl)spiro[2.4]heptane. The spiro[2.4]heptane core imposes near-complete conformational restriction at the ring junction, fixing substituent vectors in defined spatial orientations [1]. This property is valuable for probing shape complementarity in target binding pockets and for generating patentably distinct chemical matter with improved intellectual property positioning relative to flexible-chain analogs.

13C NMR Verification of Spiro Building Block Identity

Analytical and quality control laboratories tasked with verifying the identity of procured spirocyclic intermediates should employ carbon-13 NMR spectroscopy as a primary confirmatory method. 13C NMR has been established as a powerful analytical technique for detecting spirane structure, including distinguishing between spiro ring sizes [1]. The spiro junction carbon produces a diagnostic resonance pattern that unambiguously differentiates authentic spiro[2.4]heptane-containing compounds from mislabeled monocyclic or acyclic analogs—a critical verification step before committing expensive synthetic resources.

Balanced-Reactivity Electrophile for Controlled Alkylation

Synthetic organic chemistry groups designing multi-step sequences that require a controlled-reactivity electrophile should select the bromoethyl spiro derivative over more reactive iodo analogs or less reactive chloro analogs. Class-level inference from related oxaspiro[2.4]heptane systems indicates that bromo derivatives occupy an intermediate reactivity niche—approximately 4.3× slower in substitution reactions than iodo analogs under comparable conditions [1]—providing sufficient electrophilicity for efficient alkylation while maintaining adequate bench stability for routine handling, storage, and multi-step synthetic campaigns without premature decomposition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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